molecular formula C10H13NO2 B15332467 Methyl 6-isopropylpicolinate CAS No. 1211590-16-7

Methyl 6-isopropylpicolinate

Cat. No.: B15332467
CAS No.: 1211590-16-7
M. Wt: 179.22 g/mol
InChI Key: TZPRYUFMLBAGFK-UHFFFAOYSA-N
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Description

Methyl 6-isopropylpicolinate is an organic compound with the molecular formula C10H13NO2. It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an isopropyl group, and the carboxylic acid group is esterified with methanol. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-isopropylpicolinate can be synthesized through various methods. One common approach involves the esterification of 6-isopropylpicolinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isopropylpicolinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 6-isopropylpicolinic acid or 6-isopropylpyridine-2,3-dione.

    Reduction: 6-isopropylpicolinic alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-isopropylpicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-isopropylpicolinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methylpicolinate
  • Methyl 6-ethylpicolinate
  • Methyl 6-propylpicolinate

Uniqueness

Methyl 6-isopropylpicolinate is unique due to the presence of the isopropyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

CAS No.

1211590-16-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 6-propan-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)8-5-4-6-9(11-8)10(12)13-3/h4-7H,1-3H3

InChI Key

TZPRYUFMLBAGFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=O)OC

Origin of Product

United States

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